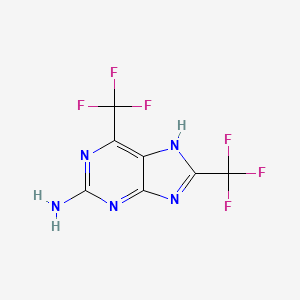
6,8-bis(trifluoromethyl)-7H-purin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-bis(trifluoromethyl)-7H-purin-2-amine is a synthetic compound characterized by the presence of two trifluoromethyl groups attached to a purine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-bis(trifluoromethyl)-7H-purin-2-amine typically involves the condensation of 3,5-bis(trifluoromethyl)aniline with 3-nitroanisole, followed by a series of reactions to form the desired purine derivative . The reaction conditions often include the use of potassium tert-butoxide as a base and N,O-bis(trimethylsilyl)acetamide as a reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory-scale preparations, with optimizations for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-bis(trifluoromethyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups on the purine ring.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and various nucleophiles are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized purine derivatives, while substitution reactions can produce a wide range of substituted purines .
Wissenschaftliche Forschungsanwendungen
6,8-bis(trifluoromethyl)-7H-purin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6,8-bis(trifluoromethyl)-7H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, making it a potent modulator of biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-bis(trifluoromethyl)phenanthridine: Another compound with similar trifluoromethyl groups but a different core structure.
6,8-bis(trifluoromethyl)quinoline: Shares the trifluoromethyl groups but has a quinoline core instead of a purine.
Uniqueness
6,8-bis(trifluoromethyl)-7H-purin-2-amine is unique due to its purine core, which imparts distinct chemical and biological properties. The presence of trifluoromethyl groups enhances its stability and binding affinity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
728-37-0 |
|---|---|
Molekularformel |
C7H3F6N5 |
Molekulargewicht |
271.12 g/mol |
IUPAC-Name |
6,8-bis(trifluoromethyl)-7H-purin-2-amine |
InChI |
InChI=1S/C7H3F6N5/c8-6(9,10)2-1-3(18-5(14)16-2)17-4(15-1)7(11,12)13/h(H3,14,15,16,17,18) |
InChI-Schlüssel |
NHDYTYBNANHVJC-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(N=C(N=C1N=C(N2)C(F)(F)F)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


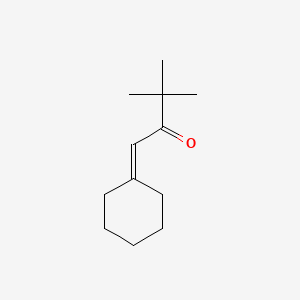
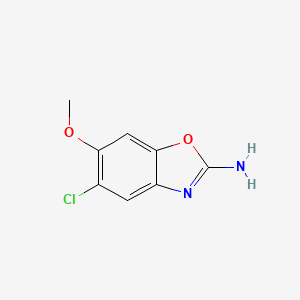
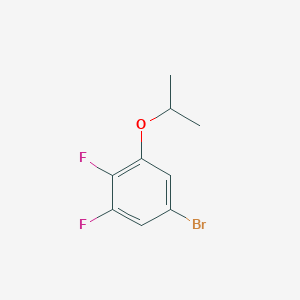
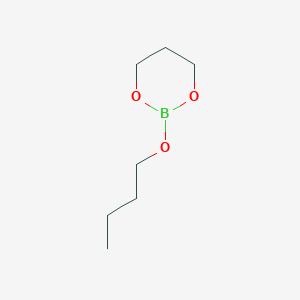
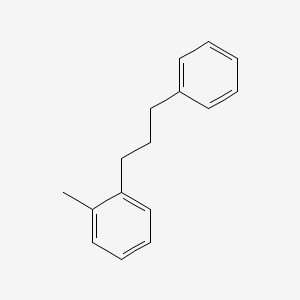
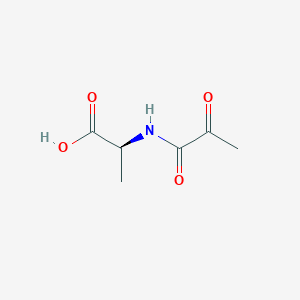
![[4-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octoxyphenyl]methyl N-quinolin-6-ylcarbamate](/img/structure/B14754430.png)
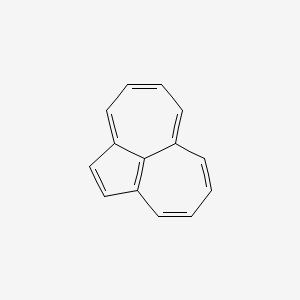
![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)

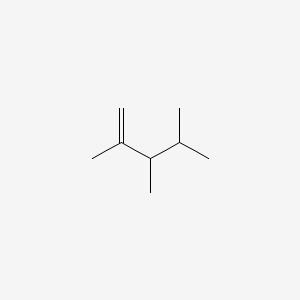
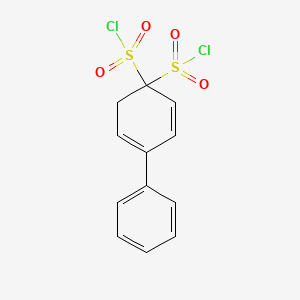
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
